

N-(4-methylpyridazin-3-yl)acetamide: An Obscure Compound with Uncharted Potential

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Compound of Interest

Compound Name: *N*-(4-methylpyridazin-3-yl)acetamide

Cat. No.: B597739

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An In-depth Review of a Seldom-Studied Pyridazine Derivative

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[City, State] – Despite the burgeoning field of heterocyclic chemistry and the significant therapeutic potential of pyridazine derivatives, **N-(4-methylpyridazin-3-yl)acetamide** remains a molecule with a largely unwritten history. This technical guide provides a comprehensive overview of the currently available information on this compound, drawing from chemical databases and analogous structures to offer insights into its discovery, synthesis, and potential biological significance. While extensive research on this specific molecule is not publicly available, this paper serves as a foundational document for researchers, scientists, and drug development professionals interested in exploring its uncharted territory.

Introduction and Discovery

The precise origins and discovery of **N-(4-methylpyridazin-3-yl)acetamide** are not well-documented in peer-reviewed scientific literature. Its existence is confirmed through its listing in several chemical supplier catalogs and its entry in chemical databases such as PubChem, under the Chemical Abstracts Service (CAS) number 1314406-37-5. The compound is also known by its synonyms, including 3-Acetamido-4-methylpyridazine and Acetamide, N-(4-methyl-3-pyridazinyl)-.

The emergence of related pyridazine compounds in the early 21st century was driven by a growing interest in nitrogen-rich heterocycles as valuable scaffolds in drug discovery. It is plausible that **N-(4-methylpyridazin-3-yl)acetamide** was first synthesized during this period as part of broader medicinal chemistry efforts exploring the structure-activity relationships of substituted pyridazines. However, without specific publications, the exact timeline and the researchers involved in its initial synthesis remain unknown.

Physicochemical Properties

A summary of the key physicochemical properties of **N-(4-methylpyridazin-3-yl)acetamide** is presented in Table 1. This data is primarily derived from computational predictions available in public databases.

Property	Value	Source
CAS Number	1314406-37-5	Chemical Supplier Catalogs
Molecular Formula	C ₇ H ₉ N ₃ O	PubChem CID 71741357[1]
Molecular Weight	151.17 g/mol	PubChem CID 71741357[1]
IUPAC Name	N-(4-methylpyridazin-3-yl)acetamide	PubChem CID 71741357[1]

Postulated Synthesis

While no specific, published experimental protocol for the synthesis of **N-(4-methylpyridazin-3-yl)acetamide** has been identified, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. The most probable pathway involves the acylation of the corresponding amine precursor, 3-amino-4-methylpyridazine.

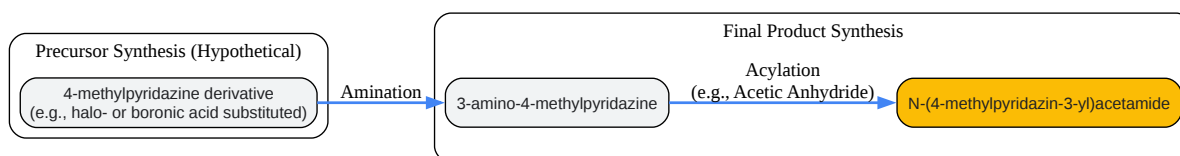
Hypothetical Experimental Protocol: Synthesis of N-(4-methylpyridazin-3-yl)acetamide

Step 1: Synthesis of 3-amino-4-methylpyridazine (Hypothetical)

The synthesis of the precursor, 3-amino-4-methylpyridazine, is not directly reported. However, methods for the synthesis of the isomeric 3-amino-4-methylpyridine are well-documented and can serve as a model. These methods often involve the amination of a corresponding halo- or boronic acid-substituted precursor.

Step 2: Acylation of 3-amino-4-methylpyridazine

The final step would likely involve the reaction of 3-amino-4-methylpyridazine with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base and solvent.



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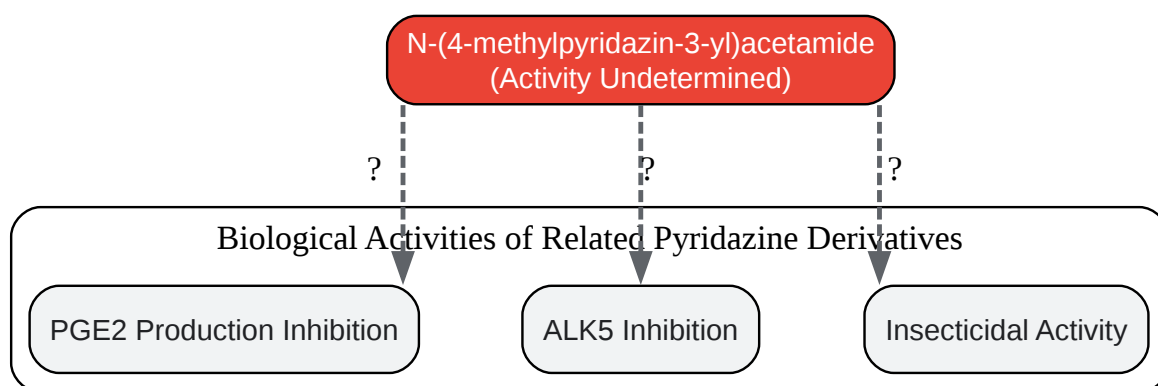
Caption: Hypothetical two-step synthesis of **N-(4-methylpyridazin-3-yl)acetamide**.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of **N-(4-methylpyridazin-3-yl)acetamide** have not been found in the public domain. However, the broader class of pyridazine derivatives has been investigated for a wide range of pharmacological activities.

Structurally related aminopyridazines have been explored as inhibitors of Prostaglandin E2 (PGE2) production and as ALK5 inhibitors, suggesting potential applications in inflammation and oncology. Other substituted pyridazine derivatives have shown promise as insecticides.

Given the lack of specific data for **N-(4-methylpyridazin-3-yl)acetamide**, any discussion of its mechanism of action or associated signaling pathways would be purely speculative. Future research would be required to determine if this compound exhibits any of the activities observed in its structural relatives.



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Caption: Potential, unverified biological activities based on related compounds.

Conclusion and Future Directions

N-(4-methylpyridazin-3-yl)acetamide is a chemical entity with a confirmed structure but a history that remains to be written. The absence of this compound from the mainstream scientific and patent literature presents both a challenge and an opportunity. While it is not possible at this time to provide a detailed account of its discovery, experimental protocols, or biological function, the information gathered here serves as a starting point for future investigation.

Researchers in the fields of medicinal chemistry and drug discovery are encouraged to undertake the synthesis and biological evaluation of this compound. Elucidating its properties could reveal novel therapeutic potential and contribute to a deeper understanding of the structure-activity relationships within the pyridazine class of molecules. The journey of **N-(4-methylpyridazin-3-yl)acetamide** from a catalog entry to a well-characterized molecule awaits its pioneers.

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References

- 1. N-(4-methylpyridazin-3-yl)acetamide | C₇H₉N₃O | CID 71741357 - PubChem [pubchem.ncbi.nlm.nih.gov]
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